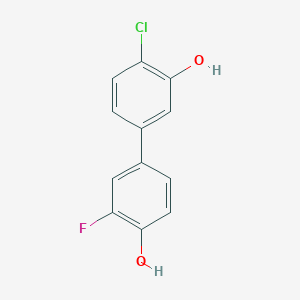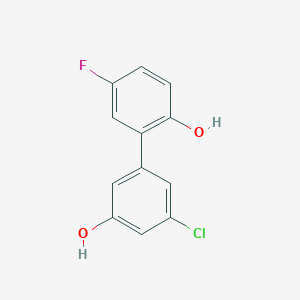
5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Formylthiophen-2-yl)-2-chlorophenol (5-FTCP) is a novel organic compound with a wide range of potential applications in scientific research. 5-FTCP is composed of a five-membered heterocyclic ring containing a chlorine atom, a formyl group, and a thiophene moiety. It has a molecular weight of 217.58 g/mol and a melting point of 90-91 °C. 5-FTCP is available in a 95% purity grade and is used in a variety of scientific and industrial applications.
Mécanisme D'action
5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% is believed to act as an inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2. It is also thought to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% has been shown to have a number of biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory and antioxidant properties, as well as the ability to inhibit certain enzymes. It has also been shown to have anti-tumor and anti-viral effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% is a relatively stable compound with a wide range of potential applications in scientific research. It is relatively easy to synthesize and is available in a 95% purity grade. However, it is important to note that 5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% is toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for 5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% research. These include exploring its potential use as an anti-cancer agent, investigating its ability to modulate the activity of other enzymes, and studying its potential applications in materials science. Additionally, further research could be conducted to explore the biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95%, as well as its potential toxicological effects.
Méthodes De Synthèse
5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% can be synthesized in a two-step process. The first step involves the condensation of thiophene-2-carboxaldehyde and 2-chlorophenol to form a Schiff base. The second step involves the reaction of the Schiff base with sodium hydroxide to form 5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95%. The overall yield of the reaction is typically around 70%.
Applications De Recherche Scientifique
5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% has a wide range of potential applications in scientific research. It has been used in a variety of fields, including organic synthesis, catalysis, materials science, and biochemistry. It is also used as a starting material for the synthesis of other organic compounds.
Propriétés
IUPAC Name |
5-(4-chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-3-1-7(5-10(9)14)11-4-2-8(6-13)15-11/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQASHNJBDDRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685922 |
Source


|
| Record name | 5-(4-Chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261902-12-8 |
Source


|
| Record name | 5-(4-Chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














